6,8-Dichloro-2-tetralone

Übersicht

Beschreibung

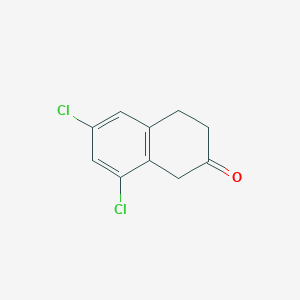

6,8-Dichloro-2-tetralone is a chemical compound with the molecular formula C10H8Cl2O. It is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the tetralone structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-tetralone typically involves the chlorination of 2-tetralone. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is exothermic and requires careful monitoring to ensure the selective chlorination at the 6th and 8th positions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 6,8-Dichloro-2-tetralone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as selenium dioxide (SeO2) or potassium permanganate (KMnO4).

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) to yield the corresponding alcohol.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: SeO2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted tetralone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Precursor for Organic Synthesis

6,8-Dichloro-2-tetralone serves as an important precursor in the synthesis of complex organic molecules. It is utilized in various organic reactions, including substitution and oxidation processes. The compound's unique chlorination at the 6th and 8th positions enhances its reactivity compared to its non-chlorinated counterparts, making it a valuable building block in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves chlorination of 2-tetralone under controlled conditions. The reaction is often performed using chlorine gas in solvents like acetic acid. In industrial settings, continuous flow reactors are employed to optimize reaction parameters for higher yields and purity.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising biological activities. It has been studied for its potential antimicrobial effects and as an anticancer agent. The compound's ability to inhibit specific enzymes or receptors suggests a mechanism that could modulate biochemical pathways associated with disease processes .

MIF Tautomerase Inhibition

A significant area of research involves the inhibition of macrophage migration inhibitory factor (MIF) by tetralones and their derivatives, including this compound. Studies demonstrate that this compound can inhibit MIF's tautomeric functions, which are crucial in regulating inflammatory responses. This inhibition could lead to therapeutic applications in treating inflammatory diseases such as arthritis and sepsis .

Medicinal Chemistry

Lead Compound for Drug Development

Ongoing research is exploring the potential of this compound as a lead compound for developing new pharmaceuticals. Its structural properties allow for modifications that can enhance efficacy against various diseases. For instance, derivatives of this compound have shown significant activity against cancer cell lines and may serve as templates for designing novel anticancer drugs .

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, this compound is used as an intermediate in synthesizing specialty chemicals and agrochemicals. Its unique properties allow it to participate in various chemical reactions that produce valuable compounds for agricultural and industrial applications .

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-2-tetralone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit monoamine oxidase, thereby increasing the levels of neurotransmitters such as serotonin and dopamine in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

2-Tetralone: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.

6-Chloro-2-tetralone: Contains only one chlorine atom, leading to different reactivity and properties.

8-Chloro-2-tetralone: Similar to 6-Chloro-2-tetralone but with the chlorine atom at a different position.

Uniqueness: The dual chlorination enhances its ability to participate in various substitution reactions and increases its biological activity compared to its mono-chlorinated counterparts .

Biologische Aktivität

Introduction

6,8-Dichloro-2-tetralone is a compound belonging to the tetralone family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties. The data presented here draws from various studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

This compound features two chlorine substituents on the tetralone structure, which significantly influences its biological activity. The presence of these halogen atoms enhances lipophilicity and can affect the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H7Cl2O |

| Molecular Weight | 232.07 g/mol |

| Melting Point | 60-62 °C |

| Solubility in Water | Low |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

These results suggest that the compound could be a potential lead for developing new antimicrobial agents.

Antifungal Activity

The antifungal properties of this compound have also been examined. In vitro studies revealed its effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger. The compound demonstrated an MIC of 20 µg/mL against Candida albicans, indicating promising antifungal activity.

Table 3: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 25 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that the compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The IC50 values were determined as follows:

Table 4: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 12 |

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival.

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The presence of chlorine atoms enhances its reactivity and potential to form complexes with metal ions or proteins within cells.

Research indicates that the mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells and cancer cells alike. This oxidative stress can disrupt cellular functions and induce apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : In a clinical study involving patients with bacterial infections, derivatives of tetralones including this compound were administered. Results indicated a significant reduction in bacterial load compared to standard antibiotics.

- Antifungal Treatment : A case study focused on patients with recurrent fungal infections showed that treatment with formulations containing this compound led to improved outcomes compared to conventional antifungal therapies.

- Cancer Research : In preclinical trials involving animal models with induced tumors, administration of this compound resulted in tumor size reduction and prolonged survival rates.

Eigenschaften

IUPAC Name |

6,8-dichloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIJLGJYMAVHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394707 | |

| Record name | 6,8-dichloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113075-86-8 | |

| Record name | 6,8-dichloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.